
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the adenosine A3 receptor leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of anti-inflammatory cytokines, the inhibition of reactive oxygen species and nitric oxide production, and the inhibition of cancer cell growth and induction of apoptosis. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective activation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another direction is the investigation of the role of the adenosine A3 receptor in the regulation of immune function and inflammation. Finally, the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
Métodos De Síntesis
The synthesis of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine to form this compound. This intermediate is then subjected to another series of reactions to yield the final product, this compound. The overall yield of the synthesis process is around 10-15%.
Aplicaciones Científicas De Investigación
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor, which is expressed on various immune cells. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)12-14-4-10-17(11-5-14)22(19,20)18-15-6-8-16(21-3)9-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGJXVUPJHOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)

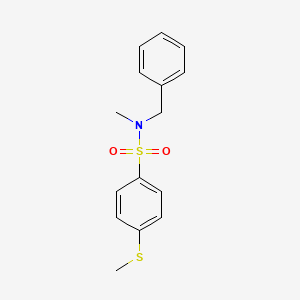
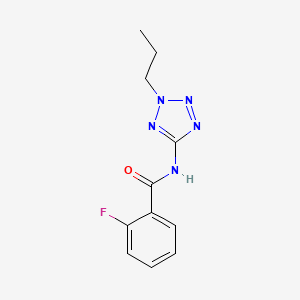
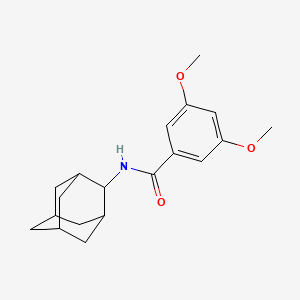
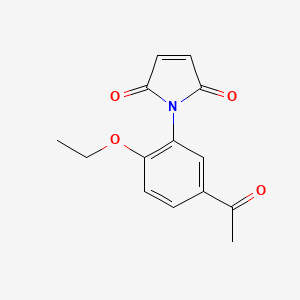
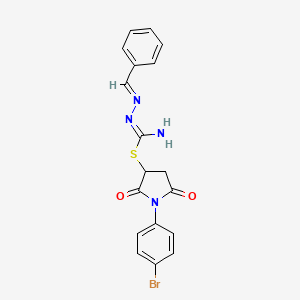
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)